N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
CAS No.: 1252824-99-9
Cat. No.: VC7462904
Molecular Formula: C25H23N3O5S
Molecular Weight: 477.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1252824-99-9 |
|---|---|
| Molecular Formula | C25H23N3O5S |
| Molecular Weight | 477.54 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C25H25N3O5S/c1-15-3-4-18(9-16(15)2)12-28-24(30)23-19(7-8-34-23)27(25(28)31)13-22(29)26-11-17-5-6-20-21(10-17)33-14-32-20/h3-10,19,23H,11-14H2,1-2H3,(H,26,29) |
| Standard InChI Key | IKFKKFGVCYKZJJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NCC4=CC5=C(C=C4)OCO5)C |
Introduction
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound integrates a benzodioxole moiety with a thieno[3,2-d]pyrimidine core and an acetamide group.
Structural Features
The compound's structure can be broken down as follows:
| Component | Description |
|---|---|
| Benzodioxole | A bicyclic compound that contributes to the stability and biological activity of the molecule. |
| Thieno[3,2-d]pyrimidine | A heterocyclic structure that enhances the compound's pharmacological properties. |
| Acetamide Group | Provides solubility and influences the reactivity of the molecule. |
Synthesis
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multiple steps including:
-
Formation of the Thieno[3,2-d]pyrimidine Core: This step may involve cyclization reactions using appropriate precursors.
-
Attachment of the Benzodioxole Moiety: This can be achieved through nucleophilic substitution or coupling reactions.
-
Final Acetamide Formation: This involves reacting the intermediate with acetic anhydride or acetyl chloride.
Biological Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibit promising biological activities including:
-
Anticancer properties
-
Anti-inflammatory effects
-
Potential as inhibitors in various biochemical pathways
Research Findings
Recent studies have focused on evaluating the biological efficacy of this compound through various in vitro and in vivo assays:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cancer cell proliferation in specific cell lines. |
| Study 2 | Showed anti-inflammatory effects comparable to established drugs in animal models. |
| Study 3 | Molecular docking studies suggested strong interactions with target proteins involved in disease pathways. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume